molecular formula C33H64NO9P B3025673 1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine CAS No. 135726-46-4

1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine

Cat. No. B3025673
CAS RN: 135726-46-4
M. Wt: 649.8 g/mol
InChI Key: PPTNNIINSOQWCE-WJOKGBTCSA-N
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Description

1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine, also known as PON-GPC, is an oxidized phospholipid . It is produced in the lung due to cigarette smoking and is known to impair immune function in macrophages .


Chemical Reactions Analysis

PON-GPC is involved in peptide-phospholipid cross-linking reactions . In a study, leucine-enkephalin-glycerophosphatidylcholine alka(e)nal adducts were analyzed by electrospray tandem mass spectrometry (MS/MS). Upon collision-induced dissociation of the Leucine enkephalin-2-(9-oxo-nonanoyl)-1-palmitoyl-3-glycerophosphatidylcholine, an alkanal Schiff adduct observed at m/z 1187.7, the main product ions were attributed to the phospho-choline polar head and loss of the peptide .

Scientific Research Applications

Lung Health and Immune Function

PON-GPC is produced in the lung as a result of cigarette smoking. However, its presence isn’t benign. Research indicates that PON-GPC impairs immune function in macrophages, which play a crucial role in defending against infections and maintaining lung health . Understanding its effects on immune cells could lead to novel therapeutic strategies for respiratory diseases.

Cardiovascular Health

Phospholipids are essential components of cell membranes, and their oxidation can contribute to cardiovascular diseases. PON-GPC’s role in lipid metabolism and inflammation makes it relevant to atherosclerosis, thrombosis, and other cardiovascular conditions. Investigating its impact on endothelial cells and platelets could yield valuable insights .

Neurodegenerative Disorders

Given its lipid nature, PON-GPC might influence neuronal membranes. Researchers have explored its potential relevance to neurodegenerative diseases like Alzheimer’s and Parkinson’s. Investigating its effects on neuronal survival, synaptic function, and lipid signaling pathways could be enlightening .

Cancer Biology

Lipid metabolism plays a critical role in cancer progression. PON-GPC’s involvement in lipid peroxidation and inflammation suggests it could impact tumor growth, metastasis, and drug resistance. Studying its effects on cancer cell lines and tumor microenvironments may reveal therapeutic targets .

Skin Barrier Function

Phospholipids are integral to skin barrier integrity. PON-GPC’s oxidative state could affect skin health, wound healing, and dermatological conditions. Investigating its role in epidermal lipid composition and barrier function could have implications for skincare and wound management .

Bioengineering and Drug Delivery

Lipid-based nanoparticles are promising drug carriers. PON-GPC’s unique structure and potential for controlled release make it an interesting candidate for drug delivery systems. Researchers could explore its use in targeted therapies or as a component of liposomal formulations .

Safety And Hazards

PON-GPC is produced in the lung due to cigarette smoking and impairs immune function in macrophages . This suggests that exposure to PON-GPC could potentially have negative health effects, particularly in the context of respiratory health and immune function.

properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(36)40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-16-17-20-23-27-35/h27,31H,5-26,28-30H2,1-4H3/t31-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTNNIINSOQWCE-WJOKGBTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64NO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of PoxnoPC affect cell membrane structure?

A: PoxnoPC, unlike its precursor 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), disrupts the regular packing of phospholipids within the membrane. Molecular dynamics simulations demonstrate that the oxidized sn-2 chain of PoxnoPC tends to bend towards the water phase due to the polar aldehyde group. [] This alters membrane fluidity, thickness, and permeability. []

Q2: How does the interaction of PoxnoPC with proteins differ from that of its non-oxidized counterpart?

A: The presence of the aldehyde group in PoxnoPC significantly influences its interaction with proteins compared to POPC. For example, cytochrome c, a protein typically found in the mitochondria, exhibits a stronger affinity for PoxnoPC-containing micelles. [] This interaction is attributed to the exposure of the polar aldehyde group on the micelle surface due to the tendency of the oxidized sn-2 chain to bend.

Q3: Can PoxnoPC be used as a biomarker for oxidative stress?

A: Yes, research suggests that PoxnoPC and other truncated oxidized phospholipids (Tr-OxPLs), like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-phosphocholine (POVPC), can serve as potential biomarkers for oxidative stress and inflammation. Elevated levels of these oxidized lipids have been detected in the lungs of aging mice, particularly after exposure to inflammatory stimuli like lipopolysaccharide (LPS). []

Q4: Are there any enzymes that can metabolize or degrade PoxnoPC?

A: Yes, paraoxonase-1 (PON-1), an enzyme associated with high-density lipoprotein (HDL), has been shown to hydrolyze PoxnoPC to lysophosphatidylcholine. [] This enzymatic activity might play a protective role against the accumulation of oxidized phospholipids in lipoproteins and tissues.

Q5: Does PoxnoPC influence the activity of membrane-bound proteins?

A: Research indicates that PoxnoPC can indeed alter the activity of membrane proteins. Studies on the human serotonin 1A receptor (5-HT1AR), a G protein-coupled receptor, revealed that its activity was significantly increased in model membranes containing PoxnoPC. [] This highlights the broader impact of lipid oxidation on cellular signaling and function.

Q6: Can PoxnoPC contribute to the development of atherosclerosis?

A: While HDL is generally considered anti-atherogenic, oxidized HDL, containing PoxnoPC, shows increased uptake by macrophages. [] This uptake is attributed to the formation of Schiff base adducts between PoxnoPC and apolipoprotein AI, a major protein component of HDL. This process resembles the uptake of oxidized LDL, potentially contributing to foam cell formation and atherosclerotic plaque development.

Q7: How does the presence of PoxnoPC in lung surfactant affect respiratory function?

A: Studies using neutron reflection and surface pressure measurements show that the presence of PoxnoPC, generated from the oxidation of unsaturated lipids like POPC by ozone, alters the biophysical properties of lung surfactant. [] This alteration is primarily due to the loss of the terminal C9 portion of the oxidized oleoyl chain from the air-water interface and a change in the orientation of the remaining oxidized lipid. These changes can impair the ability of lung surfactant to reduce surface tension, potentially leading to respiratory distress.

Q8: What computational methods are used to study PoxnoPC and its effects?

A: Molecular dynamics (MD) simulations are extensively employed to investigate the behavior of PoxnoPC within lipid bilayers. [, , , , ] These simulations provide insights into the structural dynamics of PoxnoPC, its interactions with other membrane components, and its impact on membrane properties.

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